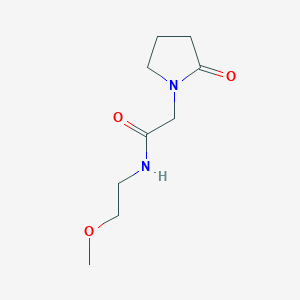
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its potential cognitive enhancing effects. It was first developed in Russia in the 1990s and has since been used as a cognitive enhancer and neuroprotective agent.
Aplicaciones Científicas De Investigación
N-Acetyldopamine Derivatives from Periostracum Cicadae
This study isolated and analyzed N-acetyldopamine derivatives from Periostracum Cicadae, used in traditional Chinese medicine. These compounds include variations of N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which may contribute to the medicinal properties of Periostracum Cicadae (Yang et al., 2015).
Herbicidally Active N-(1-Arylethenyl)-2-chloroacetamides
Research on N-(1-Arylethenyl)-2-chloroacetamides, related to N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, showed high activity against upland weeds. This suggests potential agricultural applications for similar compounds (Okamoto et al., 1991).
Synthesis and Antibacterial Evaluation
A study synthesized various acetamide derivatives, including those similar to N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, evaluating their antibacterial and antifungal activities against pathogenic microorganisms. Some compounds showed promising results (Debnath & Ganguly, 2015).
Crystal Structure Analysis
The study of the crystal structure of compounds like N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide can provide insights into the stability and interactions of these molecules in the solid state. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Chen et al., 2006).
Synthesis of Imidazol-2-yl Amino Acids Using Bacteria
Bacteria were used to oxidize compounds similar to N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide into imidazol-2-yl amino acids. This research highlights the potential for biotransformation in pharmaceutical applications (Mikolasch et al., 2003).
Synthesis of Diastereomerically Pure Pyrrolidin-2-ones
This study involved synthesizing pyrrolidin-2-ones, closely related to N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide, showcasing the potential for creating biologically active amino acids (Galeazzi et al., 1996).
Stability Analysis in Medical Imaging
The stability of N-(2-Methoxyethyl)-2-(3-Nitro-1,2,4-Triazole-1)-Acetamide, a radiosensitizer, was analyzed using HPLC, indicating its potential use in medical imaging (Luo Chuan-huan, 2007).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-14-6-4-10-8(12)7-11-5-2-3-9(11)13/h2-7H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOBITINRWHSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(3-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2463465.png)
![2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2463466.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2463469.png)
![4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2463470.png)


![ethyl 3-carbamoyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2463477.png)
![2-(2-Formylphenoxy)-N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B2463478.png)
![2-[4-(Acetamidomethyl)benzenesulfonamido]-3-methylbutanoic acid](/img/structure/B2463479.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2463481.png)


